molecular formula C30H48N6O11 B12588469 L-Seryl-L-threonyl-L-isoleucyl-L-valyl-L-tyrosyl-L-serine CAS No. 648424-18-4

L-Seryl-L-threonyl-L-isoleucyl-L-valyl-L-tyrosyl-L-serine

Cat. No.: B12588469
CAS No.: 648424-18-4
M. Wt: 668.7 g/mol
InChI Key: SCHSNTIMIUZUKG-SVRNMFNJSA-N
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Description

L-Seryl-L-threonyl-L-isoleucyl-L-valyl-L-tyrosyl-L-serine is a peptide compound composed of seven amino acids: serine, threonine, isoleucine, valine, tyrosine, and serine. Peptides like this one are essential in various biological processes and have significant applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Seryl-L-threonyl-L-isoleucyl-L-valyl-L-tyrosyl-L-serine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling: Each amino acid is activated and coupled to the growing chain.

    Deprotection: Protective groups on the amino acids are removed to allow for the next coupling step.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle large-scale synthesis with high precision and efficiency.

Chemical Reactions Analysis

Types of Reactions

L-Seryl-L-threonyl-L-isoleucyl-L-valyl-L-tyrosyl-L-serine can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the side chains of amino acids like tyrosine.

    Reduction: Reduction reactions can affect disulfide bonds if present.

    Substitution: Amino acid residues can be substituted to create analogs of the peptide.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, performic acid.

    Reducing Agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).

    Substitution Reagents: Amino acid derivatives with protective groups.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of tyrosine can lead to the formation of dityrosine.

Scientific Research Applications

L-Seryl-L-threonyl-L-isoleucyl-L-valyl-L-tyrosyl-L-serine has diverse applications in scientific research:

    Chemistry: Used as a model peptide for studying peptide synthesis and reactions.

    Biology: Investigated for its role in protein-protein interactions and signaling pathways.

    Medicine: Explored for potential therapeutic applications, including as a drug delivery vehicle.

    Industry: Utilized in the development of peptide-based materials and biosensors.

Mechanism of Action

The mechanism of action of L-Seryl-L-threonyl-L-isoleucyl-L-valyl-L-tyrosyl-L-serine involves its interaction with specific molecular targets, such as receptors or enzymes. These interactions can modulate various cellular pathways, leading to biological effects. For instance, peptides can bind to receptors on cell surfaces, triggering intracellular signaling cascades.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

L-Seryl-L-threonyl-L-isoleucyl-L-valyl-L-tyrosyl-L-serine is unique due to its specific sequence of amino acids, which imparts distinct structural and functional properties. This uniqueness makes it valuable for targeted research applications and potential therapeutic uses.

Properties

CAS No.

648424-18-4

Molecular Formula

C30H48N6O11

Molecular Weight

668.7 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S,3R)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoic acid

InChI

InChI=1S/C30H48N6O11/c1-6-15(4)23(35-29(45)24(16(5)39)36-25(41)19(31)12-37)28(44)34-22(14(2)3)27(43)32-20(11-17-7-9-18(40)10-8-17)26(42)33-21(13-38)30(46)47/h7-10,14-16,19-24,37-40H,6,11-13,31H2,1-5H3,(H,32,43)(H,33,42)(H,34,44)(H,35,45)(H,36,41)(H,46,47)/t15-,16+,19-,20-,21-,22-,23-,24-/m0/s1

InChI Key

SCHSNTIMIUZUKG-SVRNMFNJSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CO)N

Canonical SMILES

CCC(C)C(C(=O)NC(C(C)C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CO)C(=O)O)NC(=O)C(C(C)O)NC(=O)C(CO)N

Origin of Product

United States

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